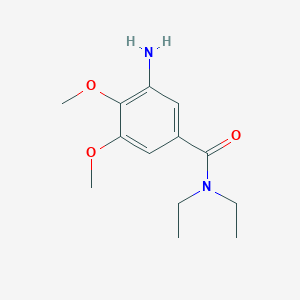

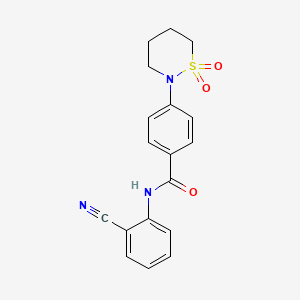

3-amino-N,N-diethyl-4,5-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-amino-N,N-diethyl-4,5-dimethoxybenzamide is not directly studied in the provided papers. However, similar compounds with structural variations have been investigated for various biological activities and properties. For instance, 3-aminobenzamide, a related compound, has been shown to be a potent inhibitor of nuclear poly ADP-ribosyl synthetase and has been tested for its ability to alter toxic and transforming effects of certain chemicals in cells . Another compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, exhibits antiemetic and parasympathomimetic activity . These studies provide insights into the potential biological activities and chemical behaviors of benzamide derivatives.

Synthesis Analysis

The synthesis of related benzamide compounds involves various chemical reactions, often aiming to introduce specific functional groups that confer desired properties. For example, N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized by reacting 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The synthesis process is typically characterized by spectroscopic methods such as NMR, IR, and GC-MS, and the structure is confirmed by X-ray analysis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity and interaction with other molecules. The crystal structures of (N-pyridylmethylene)aminobenzamides, which are structurally related to the compound of interest, are dominated by hydrogen bond interactions that vary among different compounds, indicating structural flexibility that may be beneficial for co-crystallization reactions .

Chemical Reactions Analysis

Benzamide derivatives undergo various chemical reactions that are essential for their biological functions. For instance, 3-aminobenzamide has been shown to enhance the toxic effects of ethyl methanesulfonate and methyl methanesulfonate in a dose-dependent manner, which stresses the importance of poly ADP-ribosyl synthetase in the repair of DNA damage . Additionally, 3-aminobenzamide can act synergistically with methyl methanesulfonate to induce sister-chromatid exchanges in cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate were studied, showing stronger polarizability effects with an increase in drug concentration . These properties are important for understanding the interaction of the compound with light and other electromagnetic fields, which can be relevant for its pharmacological activity.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Isochromenones : N,N-Diethyl-2,4-dimethoxybenzamide, a related compound, is used in the synthesis of isochromenones. Despite the amide group facilitating directed ortho-metallation and subsequent allylation, it is not easily hydrolyzed before conversion into isochromenones (van Otterlo, Michael, & de Koning, 2007).

Molecular Structure Analysis : The study of the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, another analog, helps in understanding intermolecular interactions such as dimerization and crystal packing. These interactions significantly impact the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Antioxidant and Biological Properties

Antioxidant Properties : Some benzamide derivatives, including 3,4-dimethoxy-l-[{(2-aryl/alkyl amino)-2-oxoethyl} amino]-ethylbenzene, have been synthesized and tested for their antioxidant activities against different microorganisms (Patel & Chikhalia, 2006).

Electrochemical Oxidation : Amino-substituted benzamide derivatives, including those related to 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, have been studied for their electrochemical oxidation. This study aids in understanding their capacity as antioxidants and their free radical scavenging activity (Jovanović et al., 2020).

Medicinal Chemistry Applications

Dopamine Receptor Antagonism : Studies on dopamine receptor antagonists, such as 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans, provide insight into the structure-activity relationships of such compounds, which could include 3-amino-N,N-diethyl-4,5-dimethoxybenzamide analogs (Haadsma-Svensson et al., 2001).

Psycho- and Neurotropic Profiling : Research on 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share structural similarities with 3-amino-N,N-diethyl-4,5-dimethoxybenzamide, reveals potential psychoactive and neurotropic properties, including sedative, anti-anxiety, anti-amnesic, and antihypoxic effects (Podolsky, Shtrygol’, & Zubkov, 2017).

Mechanism of Action

properties

IUPAC Name |

3-amino-N,N-diethyl-4,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-5-15(6-2)13(16)9-7-10(14)12(18-4)11(8-9)17-3/h7-8H,5-6,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNLVPELKTMIQIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N,N-diethyl-4,5-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)

![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![4-{[1-(2-Chlorophenyl)ethyl]amino}butan-2-ol](/img/structure/B2504393.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2504396.png)

![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)

![N-(2-ethoxyphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504404.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B2504405.png)